Oxymetazoline vs. Xylometazoline: Divergent Receptor Subtype Affinity and Functional Potency in Transfected HEK293 Cells
In a direct head-to-head radioligand competition study using transfected HEK293 cells expressing human alpha-adrenoceptor subtypes, oxymetazoline demonstrated a significantly higher affinity at the alpha-1A adrenoceptor compared to xylometazoline, but a significantly lower affinity at the alpha-2B adrenoceptor [1]. Functional Ca2+ signal assays further revealed that oxymetazoline was significantly more potent than xylometazoline as a full agonist at alpha-2B adrenoceptors [1].
| Evidence Dimension | Receptor binding affinity (pKi) and functional potency at alpha-2B adrenoceptor |
|---|---|
| Target Compound Data | Higher affinity at alpha-1A adrenoceptor; lower affinity at alpha-2B adrenoceptor; significantly more potent full agonist at alpha-2B adrenoceptor |
| Comparator Or Baseline | Xylometazoline: Lower affinity at alpha-1A adrenoceptor; higher affinity at alpha-2B adrenoceptor; lower potency at alpha-2B adrenoceptor |
| Quantified Difference | Statistically significant difference in affinity (p < 0.05) at both alpha-1A and alpha-2B subtypes; significant difference in functional potency at alpha-2B |
| Conditions | Radioligand competition binding assays and Ca2+ signal functional assays in transfected HEK293 cells expressing cloned human alpha-adrenoceptor subtypes |
Why This Matters
This divergent subtype selectivity profile is critical for researchers designing experiments targeting specific adrenoceptor populations, as substitution of xylometazoline for oxymetazoline will alter the relative activation of alpha-1A versus alpha-2B signaling pathways.
- [1] Haenisch B, Walstab J, Herberhold S, Bootz F, Tschaikin M, Ramseger R, Bönisch H. Alpha-adrenoceptor agonistic activity of oxymetazoline and xylometazoline. Fundamental & Clinical Pharmacology. 2010;24(6):729-739. doi:10.1111/j.1472-8206.2009.00805.x View Source
